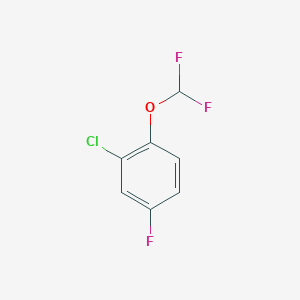

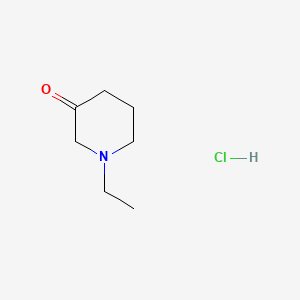

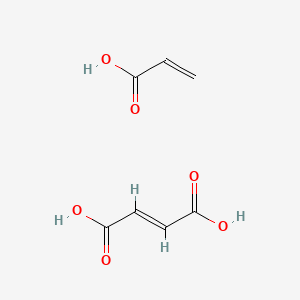

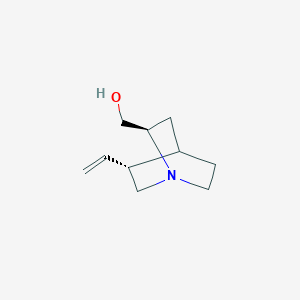

![molecular formula C8H7BrN2 B1339806 5-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 74420-51-2](/img/structure/B1339806.png)

5-Bromo-2-methylimidazo[1,2-a]pyridine

Vue d'ensemble

Description

5-Bromo-2-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This compound is part of a broader class of imidazo[1,2-a]pyridines that have been studied for their potential applications in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromo substituents, has been explored through various methods. One approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines with good to excellent yields . Another method includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions . Additionally, the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens, such as bromine, has been used to synthesize 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated using various techniques. NMR spectroscopy has been employed to characterize the synthesized compounds . Additionally, the structures of certain derivatives have been confirmed using monocrystalline X-ray crystallography . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT) methods, have been used to further understand the electronic structure and properties of these compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported . These reactions can proceed under different conditions, leading to the formation of different products, such as the versatile 3-bromoimidazopyridines, which can be further transformed into other chemical skeletons .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of a bromo substituent can affect the reactivity and interaction of these compounds with biological targets. For example, the binding affinity of certain bromo-imidazo[1,2-a]pyridine derivatives to the binding site of S. aureus tyrosyl-tRNA synthetase has been studied through molecular docking, revealing significant potential as enzyme inhibitors . The water-mediated synthesis of functionalized imidazo[1,2-a]pyridine derivatives highlights the importance of solvent choice in determining reaction outcomes and product properties .

Applications De Recherche Scientifique

Antituberculosis Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results: These compounds have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .

Light-Sensitive Dyes and Data Storage

- Scientific Field: Material Science

- Application Summary: Compounds containing the imidazo[1,2-a]pyridine moiety are used as light-sensitive dyes and in optical media for data storage .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Pesticides and Fungicides

- Scientific Field: Agricultural Chemistry

- Application Summary: Imidazo[1,2-a]pyridine derivatives are used as pesticides and fungicides .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Antiviral Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Imidazo[1,2-a]pyridines have shown promising antiviral activity .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Antiulcer Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Compounds containing the imidazo[1,2-a]pyridine moiety, such as zolimidine, are used as antiulcer drugs .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Fluorescent Probes

- Scientific Field: Analytical Chemistry

- Application Summary: Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Antiviral Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Imidazo[1,2-a]pyridines have shown promising antiviral activity .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Antiulcer Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Compounds containing the imidazo[1,2-a]pyridine moiety, such as zolimidine, are used as antiulcer drugs .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Fluorescent Probes

- Scientific Field: Analytical Chemistry

- Application Summary: Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Safety And Hazards

Orientations Futures

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have potential applications in medicinal chemistry and material science . The goal of future work could be to explore the antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus .

Propriétés

IUPAC Name |

5-bromo-2-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCDNYHSYJDDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505239 | |

| Record name | 5-Bromo-2-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methylimidazo[1,2-a]pyridine | |

CAS RN |

74420-51-2 | |

| Record name | 5-Bromo-2-methylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.